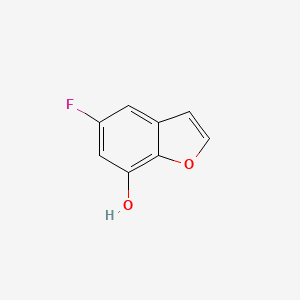

5-Fluoro-7-hydroxybenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXXSCOCIVMVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467170 | |

| Record name | 5-Fluoro-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246029-02-7 | |

| Record name | 5-Fluoro-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Fluoro-7-hydroxybenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis and characterization of 5-Fluoro-7-hydroxybenzofuran, a heterocyclic compound of significant interest in medicinal chemistry. Benzofuran derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets.[1] The strategic incorporation of a fluorine atom and a hydroxyl group onto the benzofuran core is anticipated to modulate the molecule's physicochemical properties, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.[1][2][3][4][5] This document outlines a proposed synthetic pathway, detailed experimental protocols, and a comprehensive characterization strategy, offering valuable insights for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Significance of Fluorinated and Hydroxylated Benzofurans

The benzofuran nucleus is a cornerstone in the development of new pharmaceuticals, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][6] The functionalization of this scaffold provides a powerful tool for fine-tuning its biological activity.

The Role of Fluorine in Medicinal Chemistry: The introduction of fluorine into a drug candidate is a well-established strategy to enhance its metabolic stability, lipophilicity, and binding affinity.[1][3][4][5] In the context of benzofurans, fluorination has been demonstrated to augment their anticancer and anti-inflammatory potential.[1][2]

The Importance of the Hydroxyl Group: The hydroxyl group, with its capacity for hydrogen bonding, is often critical for molecular recognition at the receptor binding site, thereby influencing a compound's potency.[1] For example, hydroxylated 2-arylbenzofurans, such as moracins, are known for their significant bioactivity.[1]

Rationale for Investigation: The combination of a fluorine atom at the 5-position and a hydroxyl group at the 7-position of the benzofuran ring presents a compelling target for investigation. This unique substitution pattern may lead to synergistic effects, resulting in a compound with an improved pharmacokinetic profile and novel structure-activity relationships.[1]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

This approach leverages the reactivity of a substituted phenol and a β-dicarbonyl compound in the presence of an oxidant and a Lewis acid catalyst.

Step-by-Step Experimental Protocol

Materials:

-

4-Fluorophenol

-

Ethyl acetoacetate

-

Phenyliodine(III) diacetate (PIDA)

-

Zinc iodide (ZnI2)

-

Chlorobenzene (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorophenol (1.0 eq), ethyl acetoacetate (2.0 eq), and zinc iodide (0.5 eq).

-

Add anhydrous chlorobenzene as the solvent.

-

Stir the mixture at room temperature for 10 minutes.

-

Add phenyliodine(III) diacetate (PIDA) (1.1 eq) portion-wise over 15 minutes.

-

Heat the reaction mixture to 95 °C and stir for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended:

Caption: Workflow for the characterization of this compound.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for this compound, based on the analysis of structurally related compounds.[9][10][11][12][13][14]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons with characteristic couplings, a singlet for the furan proton, and a broad singlet for the hydroxyl proton. Chemical shifts will be influenced by the electron-withdrawing fluorine and electron-donating hydroxyl group. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the fluorine atom at the 5-position. |

| Mass Spectrometry (HRMS) | The exact mass of the molecular ion [M]+ or a protonated/sodiated adduct, confirming the elemental composition. |

| FTIR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-F stretching and aromatic C-H and C=C stretching vibrations.[15][16] |

| Melting Point | A sharp melting point range, indicative of a pure crystalline solid. |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Oxygen that matches the calculated values for the molecular formula C₈H₅FO₂. |

Conclusion and Future Directions

This technical guide provides a robust framework for the synthesis and characterization of this compound. The proposed synthetic route offers an efficient and adaptable method for accessing this promising molecule. The comprehensive characterization plan will ensure the unambiguous confirmation of its structure and purity.

The successful synthesis of this compound will enable further investigation into its biological activities. Given the known pharmacological profiles of related fluorinated and hydroxylated benzofurans, this compound represents a valuable candidate for screening in anticancer and anti-inflammatory assays.[2] Future work should focus on in-depth biological evaluation and structure-activity relationship studies to unlock the full therapeutic potential of this and related novel benzofuran derivatives.

References

-

5-Fluoro-1-benzofuran. PubChem. [Link]

- Synthesis of 5,7-diamino-4,6-dinitrobenzofuroxan.

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4889. [Link]

-

Lin, Z., et al. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. SynOpen, 6(3), 158-163. [Link]

-

Benzofuran. NIST WebBook. [Link]

-

The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal. [Link]

-

Benzofuran. NIST WebBook. [Link]

-

Märk, J., et al. (2006). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of Agricultural and Food Chemistry, 54(7), 2786-2793. [Link]

-

Shah, P., & Westwell, A. D. (2007). Applications of Fluorine in Medicinal Chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

IR spectrum of 5-fluoro-uracil. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(23), 8279. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

-

Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats. Xenobiotica. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

-

The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. ResearchGate. [Link]

-

Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. [Link]

Sources

- 1. This compound | 246029-02-7 | Benchchem [benchchem.com]

- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. (5-FLUORO-1-BENZOFURAN-2-YL)METHANOL(276235-91-7) 1H NMR spectrum [chemicalbook.com]

- 14. 4-Fluoro-4'-hydroxybenzophenone(25913-05-7) 1H NMR spectrum [chemicalbook.com]

- 15. Benzofuran [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 5-Fluoro-7-hydroxybenzofuran

A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5-Fluoro-7-hydroxybenzofuran, a molecule of interest in medicinal chemistry and drug development. In the absence of direct experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally related analogs, to offer a robust predictive characterization. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of substituted benzofurans, providing a detailed framework for the interpretation of their spectroscopic data.

Introduction and Molecular Structure

This compound is a disubstituted benzofuran, a heterocyclic scaffold prevalent in numerous biologically active natural products and synthetic compounds. The incorporation of a fluorine atom at the 5-position and a hydroxyl group at the 7-position is anticipated to significantly influence its electronic properties and potential biological activity. Accurate characterization of this molecule is paramount for its application in drug discovery and development. This guide presents a detailed predictive analysis of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra.

The molecular structure and atom numbering scheme for this compound are depicted below. This numbering system will be used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. These predictions are based on the known spectral data of benzofuran, 5-fluorobenzofuran, and various hydroxylated aromatic compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the five protons of the molecule: two on the furan ring (H2 and H3) and two on the benzene ring (H4 and H6), in addition to the hydroxyl proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-O7 | 5.0 - 7.0 | br s | - |

| H2 | ~7.6 | d | JH2-H3 = ~2.2 |

| H3 | ~6.7 | d | JH3-H2 = ~2.2 |

| H4 | ~7.1 | dd | JH4-F = ~9.0, JH4-H6 = ~2.5 |

| H6 | ~6.9 | dd | JH6-F = ~4.5, JH6-H4 = ~2.5 |

Causality Behind Predictions:

-

Hydroxyl Proton (H-O7): The chemical shift of a phenolic proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet.

-

Furan Protons (H2 and H3): In the parent benzofuran, H2 and H3 resonate at approximately 7.6 ppm and 6.7 ppm, respectively. The substituents on the benzene ring are not expected to significantly alter these values. The characteristic coupling constant between these two protons is small (J ≈ 2.2 Hz).

-

Benzene Protons (H4 and H6): The electron-donating hydroxyl group at C7 will shield the ortho proton (H6) and the para proton (H4), shifting them upfield. Conversely, the electronegative fluorine at C5 will deshield the ortho protons (H4 and H6). The net effect is a complex interplay of these electronic influences. The coupling constants are predicted based on typical aromatic proton-proton and proton-fluorine interactions. The ortho H-F coupling (JH4-F) is expected to be larger than the meta H-F coupling (JH6-F).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be significantly influenced by the fluorine and hydroxyl substituents. The carbon atoms directly bonded to these groups and those in their vicinity will show the most pronounced shifts and C-F coupling.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C2 | ~145 | Small |

| C3 | ~107 | Small |

| C3a | ~128 | ~10 |

| C4 | ~110 | ~25 |

| C5 | ~158 | ~240 (1JCF) |

| C6 | ~105 | ~25 |

| C7 | ~145 | ~2 |

| C7a | ~148 | ~15 |

Causality Behind Predictions:

-

C5: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of approximately 240 Hz and will be significantly deshielded.

-

C4 and C6: These carbons, ortho to the fluorine, will show a two-bond coupling (²JCF) of around 25 Hz.

-

C3a and C7a: These carbons are meta to the fluorine and will display smaller three-bond couplings (³JCF).

-

C7: The carbon bearing the hydroxyl group will be deshielded.

-

The chemical shifts are predicted based on additive rules and comparison with data for fluorinated and hydroxylated benzofurans[1].

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the 5-position.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F5 | -115 to -125 | ddd |

Causality Behind Predictions:

-

The chemical shift of fluorine in aromatic systems is sensitive to the electronic nature of other substituents. The hydroxyl group at C7 is expected to have a minor shielding effect on the fluorine at C5. The predicted range is based on data for similar fluorinated aromatic compounds[2].

-

The signal will be split by the two ortho protons (H4 and H6) and the meta proton (H-C7a is not a proton, so no coupling here). Therefore, a doublet of doublets of doublets (ddd) is expected, although some couplings may be too small to be resolved.

Experimental Protocols for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for compounds with hydroxyl groups as it can facilitate the observation of the -OH proton.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

For ¹H NMR:

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Use a standard pulse program (e.g., 'zg30').

-

Set a spectral width of approximately 12-16 ppm.

-

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlets for all carbon signals.

-

Set a spectral width of approximately 220-240 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

For ¹⁹F NMR:

-

Tune the probe to the fluorine frequency.

-

Use a standard pulse program without proton decoupling to observe H-F couplings.

-

Set an appropriate spectral width based on the expected chemical shift range of aromatic fluorine compounds.

-

-

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key characteristic absorptions are expected from the O-H, C-F, C-O, and aromatic C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H stretch | Phenolic hydroxyl |

| 3100 - 3000 | Medium | C-H stretch | Aromatic |

| 1620 - 1580 | Medium | C=C stretch | Aromatic ring |

| 1480 - 1440 | Medium | C=C stretch | Aromatic ring |

| 1250 - 1180 | Strong | C-F stretch | Aryl fluoride |

| 1200 - 1100 | Strong | C-O stretch | Aryl ether (furan) |

| 1150 - 1050 | Strong | C-O stretch | Phenol |

Causality Behind Predictions:

-

O-H Stretch: The phenolic hydroxyl group will exhibit a characteristic broad absorption band in the region of 3500-3200 cm⁻¹ due to intermolecular hydrogen bonding.

-

Aromatic C-H and C=C Stretches: The aromatic nature of the benzofuran ring system will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and several C=C stretching bands in the 1620-1440 cm⁻¹ region.

-

C-F Stretch: The C-F stretching vibration in aryl fluorides typically appears as a strong band in the 1250-1180 cm⁻¹ region.

-

C-O Stretches: Two distinct C-O stretching vibrations are expected: one for the aryl ether linkage within the furan ring and another for the phenolic hydroxyl group. These are likely to appear as strong bands in the 1200-1050 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation and Parameters:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

| m/z | Predicted Identity | Notes |

| 152 | [M]⁺˙ | Molecular ion |

| 124 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 95 | [M - CO - CHO]⁺ | Subsequent loss of a formyl radical |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at an m/z value corresponding to the molecular weight of this compound (C₈H₅FO₂), which is 152.03 g/mol .

-

Fragmentation Pattern: Benzofurans are known to undergo characteristic fragmentation pathways. A common fragmentation is the loss of a molecule of carbon monoxide (CO) from the furan ring, which would result in a fragment ion at m/z 124. Further fragmentation could involve the loss of a formyl radical (CHO), leading to a fragment at m/z 95. The presence of the fluorine and hydroxyl groups may also lead to other specific fragmentation pathways.

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique for a relatively volatile compound like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Injector temperature: ~250 °C.

-

Use a suitable capillary column (e.g., HP-5MS).

-

Employ a temperature program, for example, starting at 50 °C and ramping up to 280 °C, to ensure good separation and peak shape.

-

-

Mass Spectrometer (MS):

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan range: m/z 40-400.

-

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By synthesizing information from established spectroscopic principles and data from analogous compounds, a comprehensive spectroscopic profile has been constructed. This predictive data serves as a valuable baseline for researchers working on the synthesis and characterization of this and related benzofuran derivatives. The experimental protocols outlined herein offer practical guidance for obtaining high-quality spectral data. It is important to re-emphasize that the spectral data presented are predictive and await experimental verification.

References

- Abraham, R. J., Wileman, D. F., Bedford, G. R., & Greatbanks, D. (1972). The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2, (12), 1733-1737.

- Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11788322, 5-Fluoro-1-benzofuran. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

SpectraBase. (n.d.). 7-Hydroxycoumarin. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

- 1. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

Physical and chemical properties of 5-Fluoro-7-hydroxybenzofuran

An In-depth Technical Guide to 5-Fluoro-7-hydroxybenzofuran

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's structure, reactivity, and analytical characterization. It aims to serve as a foundational resource, offering not only established data but also the scientific rationale behind experimental methodologies, thereby supporting the design and execution of future research involving this versatile heterocyclic scaffold.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a "privileged scaffold" in medicinal chemistry, a designation that highlights its recurring presence in both natural products and synthetic compounds with significant therapeutic value.[1] This versatility is derived from its unique electronic and structural characteristics, which permit a wide array of chemical modifications.[1] The introduction of substituents, such as fluorine and hydroxyl groups, can profoundly influence the physicochemical and biological properties of the molecule, making compounds like this compound attractive targets for drug discovery programs.[1][2]

Fluorine, in particular, is a crucial element in modern drug design. Its incorporation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2] The hydroxyl group offers a site for further functionalization and can participate in critical hydrogen bonding interactions within biological targets.[3][4] This guide will delve into the specific properties of the this compound isomer, providing a technical foundation for its application in research and development.

Chemical Identity and Structural Elucidation

A precise understanding of a molecule's identity is the bedrock of any scientific investigation. This section provides the fundamental identifiers for this compound.

Structural Representation

The structural formula provides a clear visualization of the atomic arrangement and bonding.

Caption: Chemical Structure of this compound.

Key Identifiers

| Property | Value | Source |

| CAS Number | 246029-02-7 | [1] |

| Molecular Formula | C₈H₅FO₂ | Calculated |

| Molecular Weight | 168.12 g/mol | Calculated |

| IUPAC Name | 5-Fluoro-1-benzofuran-7-ol | IUPAC Nomenclature |

Physical and Spectroscopic Properties

The physical and spectroscopic data are essential for sample identification, purity assessment, and predicting the behavior of the compound in various experimental settings.

Table of Physical Properties

| Property | Value | Notes |

| Appearance | White to off-white solid | Typical for small aromatic compounds. |

| Melting Point | Data not available in searched literature. | Expected to be a crystalline solid with a distinct melting point. |

| Boiling Point | Data not available in searched literature. | High boiling point expected due to aromaticity and hydrogen bonding. |

| Solubility | Soluble in methanol, ethanol, DMSO, acetone. | The hydroxyl group imparts polarity, enhancing solubility in polar organic solvents. |

| pKa | Data not available in searched literature. | The hydroxyl group is phenolic, with an expected pKa in the range of 8-10. |

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound were not found, the expected characteristics can be inferred from the structure and data for analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show distinct signals for the aromatic protons on the benzofuran ring system. The protons on the furan ring (at positions 2 and 3) would appear as doublets, while the protons on the benzene ring would show complex splitting patterns influenced by both fluorine and hydroxyl groups. The phenolic proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large coupling constant (¹J C-F), which is a characteristic feature.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-F stretching vibrations will appear in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z = 168.12. Fragmentation patterns would likely involve the loss of CO, CHO, and other small fragments characteristic of benzofuran derivatives.

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by the interplay of the electron-rich benzofuran ring and the directing effects of the fluoro and hydroxyl substituents.

-

Electrophilic Aromatic Substitution: The benzofuran ring is generally reactive towards electrophiles.[5][6] The hydroxyl group is a strong activating group and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The substitution pattern will be a complex outcome of these competing effects, with positions 4 and 6 being the most likely sites for electrophilic attack.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo typical reactions such as etherification, esterification, and O-alkylation. This provides a convenient handle for introducing further diversity into the molecular structure.

-

Nucleophilic Aromatic Substitution: The fluorine atom is generally not a good leaving group in nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. Therefore, direct displacement of the fluorine is expected to be challenging under standard conditions.

Synthesis and Experimental Protocols

The synthesis of substituted benzofurans can be achieved through various strategies, often involving intramolecular cyclization of appropriately substituted phenols.[7][8]

General Synthetic Approach

A plausible synthetic route to this compound would involve the construction of a substituted phenol precursor followed by cyclization to form the furan ring. One common method is the Perkin rearrangement or related cyclization strategies starting from a salicylaldehyde or a phenoxyacetic acid derivative.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone analytical technique for determining the purity of a synthesized compound. A reverse-phase method is suitable for a moderately polar compound like this compound. The choice of a C18 column provides a non-polar stationary phase that retains the analyte based on its hydrophobicity. An acidic mobile phase (e.g., with formic acid) is used to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and better chromatographic performance.

Methodology:

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Instrumentation:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Detector: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 10% B (re-equilibration)

-

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as a percentage of the total peak area.

Caption: Workflow for Purity Assessment by HPLC.

Applications in Drug Development

Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][2][4][9] The specific combination of a fluorine atom and a hydroxyl group in this compound makes it a valuable building block for creating libraries of compounds for screening against various biological targets. It can serve as a starting material for the synthesis of more complex molecules with potentially enhanced therapeutic efficacy and pharmacokinetic profiles.[1][2]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

- This compound | 246029-02-7 | Benchchem. (URL: )

- Reactivity of Benzofuran Deriv

- (PDF)

- Benzo[b]furan: Chemical Reactivity - YouTube. (URL: )

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (URL: )

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC - PubMed Central. (URL: )

- Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon St

- The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization - Thieme E-Books & E-Journals. (URL: )

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. (URL: )

- Natural source, bioactivity and synthesis of benzofuran deriv

Sources

- 1. This compound | 246029-02-7 | Benchchem [benchchem.com]

- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A-to-Z In Silico Workflow for Bioactivity Prediction of Novel Compounds: The Case of 5-Fluoro-7-hydroxybenzofuran

Abstract

The identification of novel bioactive molecules is the foundational step in modern drug discovery. However, the journey from a chemical structure to a validated lead compound is fraught with high attrition rates and prohibitive costs. In silico computational methodologies offer a powerful framework to mitigate these risks by predicting the biological and pharmacokinetic profiles of novel chemical entities before significant investment in synthesis and experimental testing. This technical guide outlines a comprehensive, multi-stage in silico workflow designed to predict the potential bioactivity of 5-Fluoro-7-hydroxybenzofuran, a compound with no established biological profile. The workflow begins with fundamental physicochemical and drug-likeness assessments, proceeds to sophisticated target identification using reverse docking and pharmacophore modeling, and culminates in detailed predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Each stage is designed to build upon the last, creating a logical, self-validating cascade of predictions that generates a robust, testable biological hypothesis for this novel molecule.

Introduction: The Challenge of Novel Chemical Entities

This compound represents a common starting point in a drug discovery campaign: a novel chemical structure with unknown biological potential. The central challenge is to efficiently and accurately predict its therapeutic possibilities and potential liabilities. Computational approaches have revolutionized this process, enabling the rapid screening of vast chemical and biological spaces to identify the most promising avenues for experimental validation.[1][2]

This guide provides a replicable workflow that leverages a suite of publicly available and commercial software tools to build a comprehensive bioactivity profile from the ground up. The causality behind each step is emphasized, providing the reader not just with a protocol, but with the strategic reasoning required to adapt this workflow to other novel compounds.

The In Silico Prediction Workflow: A Multi-Pillar Approach

Our predictive strategy is built on a logical progression from broad, property-based filtering to specific, interaction-based hypothesis generation. This ensures that computational resources are focused efficiently and that the final predictions are grounded in a holistic understanding of the molecule's behavior.

Figure 1: High-level overview of the in silico bioactivity prediction workflow.

Pillar 1: Foundational Physicochemical & Drug-Likeness Analysis

Expertise & Rationale: Before investing in computationally expensive simulations, we must first determine if this compound possesses the fundamental physicochemical properties characteristic of orally bioavailable drugs.[3] This initial screening acts as a critical gate, preventing the pursuit of molecules with inherent pharmacokinetic liabilities. Lipinski's Rule of Five provides a robust, empirically derived set of guidelines for this purpose.[4][5]

Protocol: Drug-Likeness Assessment using SwissADME

SwissADME is a free, web-based tool that provides a comprehensive suite of predictive models for pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[6]

-

Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database like PubChem.

-

Submission: Navigate to the SwissADME web server (]">http://www.swissadme.ch).[6] Paste the SMILES string into the input field and click "Run".[7][8]

-

Data Analysis: The server will return a detailed report. Focus on the "Lipinski's Rule of Five" and "Drug-Likeness" sections.

Predicted Data & Interpretation

| Property | Predicted Value | Lipinski's Rule | Compliance |

| Molecular Weight | 168.13 g/mol | < 500 Da | Yes |

| LogP (iLOGP) | 2.15 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Overall Violations | 0 | ≤ 1 Violation | Excellent |

Trustworthiness: The molecule exhibits zero violations of Lipinski's Rule of Five, strongly suggesting it possesses a favorable profile for oral absorption and permeation.[3][9] This positive result provides the necessary validation to proceed to the more complex and resource-intensive stages of target identification.

Pillar 2: Target Identification & Hypothesis Generation

Expertise & Rationale: With no prior knowledge of the molecule's bioactivity, we must cast a wide net to identify potential protein targets. This process, often called "target fishing" or "target deconvolution," is critical for generating a biological hypothesis.[10] We employ a dual, complementary strategy:

-

Reverse Docking: This structure-based approach screens our single ligand against a large library of protein binding sites to predict potential interactions.[11][12][13] It answers the question: "Of all known protein structures, which ones could this molecule plausibly bind to?"

-

Pharmacophore Screening: This ligand-based method abstracts the molecule into a 3D map of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers).[14][15] This map is then used to screen databases of known active compounds to find molecules with similar features, thereby inferring potential targets.[16]

Figure 2: Dual-strategy approach for computational target identification.

Protocol: Reverse Docking

This protocol outlines a general workflow applicable to servers like PharmMapper or TarFisDock.

-

Ligand Preparation: Convert the 2D structure of this compound into a 3D, energy-minimized format (e.g., .sdf or .mol2 file) using software like Open Babel.

-

Database Selection: Choose a relevant target database within the server, typically one comprising human protein structures from the Protein Data Bank (PDB).[17][18][19]

-

Job Submission: Upload the prepared ligand file and configure the screening parameters. The server will systematically dock the ligand into the binding sites of thousands of proteins.[10]

-

Results Analysis: The output will be a list of proteins ranked by their predicted binding affinity (docking score) to the ligand.[11] Examine the top-ranking targets (e.g., top 1-5%) and their biological functions for potential therapeutic relevance.

Protocol: Pharmacophore Screening

-

Model Generation: Use software like Phase (Schrödinger) or LigandScout to generate a pharmacophore model from the 3D structure of this compound. The model will consist of features like one hydrogen bond donor (HBD), two hydrogen bond acceptors (HBA), and an aromatic ring (AR).

-

Database Screening: Screen a 3D compound database (e.g., ZINC) using the generated pharmacophore model.[14] The goal is to find existing molecules that match the 3D arrangement of chemical features.

-

Target Inference: Analyze the known biological targets of the top-scoring "hit" compounds. A consensus among the targets of multiple hits suggests a high-probability target for our query molecule.

Trustworthiness: By combining both structure- and ligand-based methods, we create a self-validating system. Targets that appear in the top results from both reverse docking and pharmacophore screening should be considered high-priority candidates for the next stage of focused analysis.

Pillar 3: Focused Analysis, Refinement, and Validation

Expertise & Rationale: Having generated a prioritized list of potential targets, the final pillar involves a more detailed investigation into the specific binding interactions and a comprehensive assessment of the molecule's likely behavior in the human body (ADMET).

Protocol: Focused Molecular Docking

This protocol uses AutoDock Vina, a widely used open-source docking program, as an example.[20]

-

Target Preparation: Download the 3D crystal structure of a high-priority target protein (e.g., a specific kinase or receptor identified in Pillar 2) from the RCSB PDB.[17] Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using AutoDock Tools.[21][22]

-

Ligand Preparation: Prepare the this compound ligand file in the required .pdbqt format, defining rotatable bonds.

-

Grid Box Definition: Define the search space for the docking simulation by creating a "grid box" that encompasses the known binding site of the target protein.[20]

-

Run Docking Simulation: Execute AutoDock Vina, which will repeatedly place the ligand into the grid box, evaluating thousands of possible binding poses.[21]

-

Analysis: Vina will output a series of binding poses ranked by their predicted binding affinity (in kcal/mol).[20] The top-ranked pose should be visually inspected using software like PyMOL or Chimera to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's amino acid residues. A lower binding energy indicates a more favorable predicted interaction.

Protocol: ADMET Prediction

A favorable drug must not only bind its target but also navigate the complex biological systems of the body. ADMET prediction is crucial for identifying potential liabilities early.[23][24]

-

Submission: Use a comprehensive web server like ADMETlab 2.0 or ADMET-AI.[25] Input the SMILES string for this compound.

-

Analysis: These tools use sophisticated machine learning models trained on large datasets of experimental results to predict a wide range of properties.[25][26] Key parameters to evaluate include:

-

Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Predicted clearance rate.

-

Toxicity: hERG inhibition (cardiotoxicity risk), Ames mutagenicity, hepatotoxicity.

-

Predicted ADMET Profile Summary

| Category | Parameter | Predicted Outcome | Implication |

| Absorption | HIA (Human Intestinal Absorption) | High Probability | Good oral absorption likely. |

| Distribution | BBB Permeant | No | Unlikely to cause CNS side effects. |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |

| Toxicity | hERG Inhibition | Low Probability | Low risk of cardiotoxicity. |

| Toxicity | Ames Mutagenicity | Low Probability | Low risk of being mutagenic. |

Trustworthiness: The ADMET predictions provide a critical layer of validation. A molecule with a strong predicted binding affinity to a therapeutic target but a high probability of toxicity is not a viable drug candidate. In this case, the predicted ADMET profile for this compound appears favorable, strengthening its overall potential.

Synthesis: Constructing the Final Bioactivity Hypothesis

By integrating the findings from all three pillars, we can construct a comprehensive and testable hypothesis for this compound.

Hypothesis Example: "In silico analysis predicts that this compound is a promising drug-like molecule with high potential for oral bioavailability and a low risk of common toxicities. Reverse docking and pharmacophore screening suggest it may act as an inhibitor of [High-Priority Target, e.g., p38 MAP Kinase ]. Focused molecular docking predicts a stable binding mode within the kinase's ATP-binding pocket with a binding affinity of -8.5 kcal/mol , stabilized by hydrogen bonds with the hinge region residues. Its predicted ADMET profile suggests it is unlikely to cross the blood-brain barrier, potentially reducing CNS-related side effects. Therefore, this compound is hypothesized to be a peripherally-acting inhibitor of [High-Priority Target ] and warrants experimental validation for its potential use in [Associated Disease, e.g., inflammatory disorders ]."

References

-

SWISS ADME Simplified: A Practical Tutorial. (2023). YouTube. Available at: [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach. (2022). National Institutes of Health (NIH). Available at: [Link]

-

Inverse Molecular Docking as a Novel Approach to Study Anticarcinogenic and Anti-Neuroinflammatory Effects of Curcumin. (2018). National Institutes of Health (NIH). Available at: [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Available at: [Link]

-

Computational Approach for Drug Target Identification. (2026). Cambridge Core. Available at: [Link]

-

Lipinski's rule of five. (N.D.). Wikipedia. Available at: [Link]

-

In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. (2021). National Institutes of Health (NIH). Available at: [Link]

-

ADMET-AI. (N.D.). ADMET-AI. Available at: [Link]

-

RCSB PDB: Homepage. (N.D.). RCSB Protein Data Bank. Available at: [Link]

-

3D-QSAR in drug design--a review. (N.D.). PubMed. Available at: [Link]

-

Beginner's Guide to 3D-QSAR in Drug Design. (2025). Neovarsity. Available at: [Link]

-

Molecular Dynamics (MD) Simulations, step by step protocol. (2018). ResearchGate. Available at: [Link]

-

Worldwide Protein Data Bank: wwPDB. (N.D.). wwPDB. Available at: [Link]

-

Help - SwissADME. (N.D.). SwissADME. Available at: [Link]

-

Workflow of consensus inverse docking protocol. (N.D.). ResearchGate. Available at: [Link]

-

ADMET Prediction Software. (N.D.). Sygnature Discovery. Available at: [Link]

-

Computational/in silico methods in drug target and lead prediction. (N.D.). National Institutes of Health (NIH). Available at: [Link]

-

In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025). ResearchGate. Available at: [Link]

-

Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (N.D.). ACS Omega. Available at: [Link]

-

swiss ADME tutorial. (2022). YouTube. Available at: [Link]

-

Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer. (N.D.). Longdom Publishing. Available at: [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Available at: [Link]

-

Reverse docking: a powerful tool for drug repositioning and drug rescue. (N.D.). Ovid. Available at: [Link]

-

Protein Data Bank. (N.D.). Wikipedia. Available at: [Link]

-

Mastering Lipinski Rules for Effective Drug Development. (N.D.). bioaccess. Available at: [Link]

-

QSAR and 3D-QSAR Principles and applications in Drug Design (antineoplastic drugs). (N.D.). SVU Pedia. Available at: [Link]

-

ADMETlab 2.0. (N.D.). ADMETlab. Available at: [Link]

-

Computational approaches for drug target identification in pathogenic diseases. (N.D.). Taylor & Francis Online. Available at: [Link]

-

Computational Approaches for Drug Target Identification. (N.D.). ResearchGate. Available at: [Link]

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). National Institutes of Health (NIH). Available at: [Link]

-

BDDCS, the Rule of 5 and Drugability. (N.D.). National Institutes of Health (NIH). Available at: [Link]

-

Insilco QSAR Modeling and Drug Development Process. (2025). ResearchGate. Available at: [Link]

-

Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors. (2025). ResearchGate. Available at: [Link]

-

Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. (2023). PLOS ONE. Available at: [Link]

-

ADMET Predictions - Computational Chemistry Glossary. (N.D.). Deep Origin. Available at: [Link]

-

Molecular Docking Tutorial. (N.D.). University of Texas at El Paso. Available at: [Link]

-

Home - Protein. (N.D.). National Center for Biotechnology Information (NCBI). Available at: [Link]

-

QSAR in drug discovery. (N.D.). Cambridge University Press & Assessment. Available at: [Link]

-

lipinski rule of five - Lecture Notes. (2023). ResearchGate. Available at: [Link]

-

A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). MDPI. Available at: [Link]

-

Benchmarking Reverse Docking through AlphaFold2 Human Proteome. (2023). bioRxiv. Available at: [Link]

-

Integrating Molecular Docking and Molecular Dynamics Simulations. (N.D.). PubMed. Available at: [Link]

-

Computational approaches in medicinal chemistry for target identification and drug discovery. (2023). Allied Academies. Available at: [Link]

-

ADMET Prediction. (N.D.). Rowan Scientific. Available at: [Link]

-

How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. (2024). YouTube. Available at: [Link]

-

Homepage | Protein Data Bank in Europe. (N.D.). PDBe. Available at: [Link]

-

How to use SwissADME?. (2020). YouTube. Available at: [Link]

-

A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. (N.D.). Stanford University. Available at: [Link]

-

Molecular Docking: Shifting Paradigms in Drug Discovery. (N.D.). MDPI. Available at: [Link]

-

Lipinski's rules & drug discovery beyond the rule of five. (2024). YouTube. Available at: [Link]

Sources

- 1. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 4. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 5. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SwissADME [swissadme.ch]

- 8. youtube.com [youtube.com]

- 9. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]

- 11. Inverse Molecular Docking as a Novel Approach to Study Anticarcinogenic and Anti-Neuroinflammatory Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rcsb.org [rcsb.org]

- 18. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 19. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 20. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 21. m.youtube.com [m.youtube.com]

- 22. sites.ualberta.ca [sites.ualberta.ca]

- 23. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 24. ADMET Prediction | Rowan [rowansci.com]

- 25. ADMET-AI [admet.ai.greenstonebio.com]

- 26. sygnaturediscovery.com [sygnaturediscovery.com]

Novel Synthesis Routes for 5-Fluoro-7-hydroxybenzofuran Derivatives: A Guide for Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3][4] Its versatile structure has been a focal point in medicinal chemistry, leading to agents with anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] The strategic introduction of specific functional groups can profoundly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The incorporation of a fluorine atom, for instance, can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[8] Similarly, a hydroxyl group is often critical for establishing key hydrogen-bonding interactions within receptor active sites, significantly influencing a compound's potency.[8]

This guide provides a comprehensive overview of novel and efficient synthetic strategies for constructing 5-Fluoro-7-hydroxybenzofuran derivatives. As a senior application scientist, the focus is not merely on procedural steps but on the underlying chemical logic and the causality behind experimental choices. The methodologies presented are selected for their innovation, efficiency, and adaptability, offering researchers and drug development professionals a robust toolkit for accessing this promising class of compounds.

Strategic Overview: Pathways to the Core Scaffold

The synthesis of substituted benzofurans has evolved significantly, moving towards more efficient, atom-economical, and selective methodologies.[9][10] Modern approaches frequently leverage transition-metal catalysis and oxidative cyclization reactions to construct the benzofuran ring system with high precision.

Caption: High-level overview of synthetic approaches.

Transition-Metal-Catalyzed Annulation Strategies

Transition-metal catalysis offers powerful and versatile methods for C-C and C-O bond formation, representing a cornerstone of modern benzofuran synthesis.[3][11]

Palladium-Copper Co-catalyzed Sonogashira Coupling and Cyclization

A robust and widely adopted method for synthesizing 2-substituted benzofurans involves a Sonogashira coupling between an o-iodophenol and a terminal alkyne, followed by an intramolecular cyclization.[11][12] The dual catalytic system, typically employing palladium and copper, facilitates both the initial C-C bond formation and the subsequent C-O ring closure.

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle. The palladium complex undergoes oxidative addition into the aryl-iodine bond of the phenol. Concurrently, the copper catalyst activates the terminal alkyne, forming a copper acetylide. Transmetalation from copper to palladium, followed by reductive elimination, forges the new C-C bond. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular hydroalkoxylation (cyclization), often promoted by the copper catalyst or a base, to yield the benzofuran ring.

Caption: Workflow for Pd/Cu-catalyzed benzofuran synthesis.

Experimental Protocol 1: Synthesis of 2-Aryl-5-fluoro-7-hydroxybenzofuran

This protocol adapts the Sonogashira coupling strategy for the target scaffold, starting from a suitably protected dihydric phenol.

Materials:

-

3-Fluoro-5-iodo-2-(methoxymethoxy)phenol

-

Substituted Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, Anhydrous

-

Hydrochloric Acid (HCl)

-

Methanol (MeOH)

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 3-fluoro-5-iodo-2-(methoxymethoxy)phenol (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

-

Reagent Addition: Add anhydrous toluene (5 mL per mmol of iodophenol), followed by triethylamine (3.0 equiv.) and the substituted phenylacetylene (1.2 equiv.).

-

Coupling Reaction: Heat the mixture to 80 °C and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product (the cyclized, protected benzofuran) by column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in methanol. Add a solution of 3M HCl and stir at room temperature for 2-4 hours until the methoxymethyl (MOM) ether is cleaved.

-

Final Isolation: Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic phase, concentrate, and purify by chromatography or recrystallization to yield the final this compound derivative.

| Entry | Alkyne Partner | Catalyst System | Solvent | Temp (°C) | Approx. Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Toluene | 80 | 80-90 |

| 2 | 4-Methoxyphenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Toluene | 80 | 85-95 |

| 3 | 4-Chlorophenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Toluene | 80 | 75-85 |

| Yields are estimated based on similar transformations reported in the literature.[11][12] |

PIDA-Mediated Tandem Oxidative Coupling and Cyclization

A highly innovative and efficient route to 5-hydroxybenzofurans involves the direct reaction of hydroquinones with β-dicarbonyl compounds, mediated by an oxidant like Phenyliodine(III) diacetate (PIDA).[13][14] This strategy is particularly attractive as it builds the core and installs the hydroxyl group in a single, tandem operation, often with water as the only byproduct.

Mechanistic Rationale: The reaction is initiated by the oxidation of the hydroquinone by PIDA to a reactive p-quinone intermediate. The enol form of the β-dicarbonyl compound then acts as a nucleophile, attacking the quinone in a Michael-type addition. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to furnish the stable 5-hydroxybenzofuran scaffold. A Lewis acid, such as zinc iodide (ZnI₂), is often used to catalyze the cyclization step.[13]

Caption: PIDA-mediated synthesis of 5-hydroxybenzofurans.

Experimental Protocol 2: Synthesis of 2-Aryl-3-carbethoxy-5-fluoro-7-hydroxybenzofuran

This protocol details the PIDA-mediated synthesis, which is notable for its operational simplicity and high efficiency.

Materials:

-

2-Fluorohydroquinone

-

Ethyl Benzoylacetate (or other β-keto esters)

-

Phenyliodine(III) diacetate (PIDA)

-

Zinc Iodide (ZnI₂)

-

Chlorobenzene (PhCl)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine 2-fluorohydroquinone (1.0 equiv.), the β-keto ester (e.g., ethyl benzoylacetate, 1.5 equiv.), PIDA (1.1 equiv.), and ZnI₂ (0.5 equiv.).

-

Solvent Addition: Add chlorobenzene (5-10 mL per mmol of hydroquinone).

-

Reaction: Heat the mixture to 95 °C and stir for 4-6 hours. The reaction can be monitored by TLC for the consumption of the hydroquinone starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated sodium thiosulfate solution (to quench any remaining oxidant), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound derivative.

| Entry | β-Dicarbonyl Compound | Oxidant/Catalyst | Solvent | Temp (°C) | Approx. Yield (%) |

| 1 | Ethyl Benzoylacetate | PIDA / ZnI₂ | PhCl | 95 | 85-95 |

| 2 | Ethyl Acetoacetate | PIDA / ZnI₂ | PhCl | 95 | 80-90 |

| 3 | Dibenzoylmethane | PIDA / ZnI₂ | PhCl | 95 | 75-85 |

| Yields are estimated based on the data provided for similar hydroquinone substrates.[13] |

Conclusion and Future Outlook

The synthesis of this compound derivatives is achievable through several modern and innovative chemical strategies. Transition-metal-catalyzed methods, particularly Pd/Cu-mediated Sonogashira couplings, offer a reliable and versatile route starting from halogenated phenols.[11][12] For a more direct and atom-economical approach, the PIDA-mediated oxidative cyclization of fluorinated hydroquinones stands out as a powerful alternative, directly yielding the desired hydroxylated core.[13][14]

The choice of synthetic route will ultimately depend on the availability of starting materials, desired substitution patterns, and scalability requirements. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and drug development professionals aiming to explore the rich chemical space and therapeutic potential of these promising heterocyclic compounds. Further exploration into green-solvent-based routes and flow chemistry applications could further enhance the efficiency and sustainability of these syntheses.[9]

References

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health.

- Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. (2024). Bentham Science Publishers.

- High-Yield Synthesis of Substituted Benzofurans: Application Notes and Protocols. (2025). Benchchem.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing.

- Some recent approaches to the synthesis of 2-substituted benzofurans. (n.d.). PubMed.

- Different schematic routes to synthesize benzofurans. (n.d.). ResearchGate.

- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025). Atlantis Press.

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research.

- Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. (2025). Benchchem.

- The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals. (2025). Benchchem.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.

- Substituted benzofuran. (n.d.). Wikipedia.

- This compound. (n.d.). Benchchem.

- Novel benzofuran derivatives: Synthesis and antitumor activity. (2025). ResearchGate.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI.

- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). n.p..

- The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (2022). ResearchGate.

- Pharmaceutical compounds containing the 5-hydroxybenzofuran subunit. (n.d.). ResearchGate.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. atlantis-press.com [atlantis-press.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 8. This compound | 246029-02-7 | Benchchem [benchchem.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity Screening of 5-Fluoro-7-hydroxybenzofuran

Executive Summary

This technical guide provides a comprehensive framework for the systematic biological activity screening of 5-Fluoro-7-hydroxybenzofuran, a novel heterocyclic compound with significant therapeutic potential. Benzofuran derivatives are known to possess a wide array of biological activities, and the unique fluorine and hydroxyl substitutions on this specific scaffold warrant a thorough investigation.[1] This document is intended for researchers, scientists, and drug development professionals, offering a strategic, field-proven approach to elucidating the compound's pharmacological profile. The narrative moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and scientifically sound screening cascade. We will detail a hierarchical screening strategy, provide step-by-step protocols for key primary and secondary assays, and illustrate the workflow with clear diagrams and data presentation tables.

Introduction: The Rationale for Screening this compound

The benzofuran core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with diverse biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2] The therapeutic potential of benzofuran derivatives is often dictated by the nature and position of their substituents.

-

The Benzofuran Scaffold: This heterocyclic system, composed of fused benzene and furan rings, provides a rigid framework that can be strategically functionalized to interact with various biological targets.[3]

-

The Role of the Hydroxyl Group: The 7-hydroxy substitution is of particular interest. Hydroxylated benzofurans have demonstrated potent biological effects, including antitumor and anti-inflammatory activities.[4] The hydroxyl group can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites and receptors.

-

The Impact of Fluorine Substitution: The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties. Fluorine's high electronegativity can alter the electronic distribution of the aromatic system, influencing pKa, lipophilicity, and metabolic stability. This often leads to enhanced binding affinity and improved pharmacokinetic profiles.

The combination of a fluorine atom and a hydroxyl group on the benzofuran scaffold in this compound suggests the potential for synergistic effects on its biological activity, making it a compelling candidate for comprehensive screening.[1]

A Strategic Approach to Biological Screening: A Hierarchical Cascade

A successful screening campaign is not a random collection of assays but a logically structured, multi-tiered process designed to efficiently identify and characterize biological activity. This guide proposes a hierarchical screening cascade that progresses from broad, high-throughput primary assays to more focused and complex secondary and mechanistic studies. This approach maximizes resource efficiency by rapidly identifying promising "hits" and deprioritizing inactive compounds.

Primary Screening: Identifying Initial Biological Activities

The goal of primary screening is to cast a wide net and identify any significant biological activity of the test compound. The assays chosen should be robust, reproducible, and amenable to a higher throughput format.

Anticancer Activity: Cytotoxicity Screening

Rationale: Benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines.[5][6] The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[6][7]

Experimental Protocol: MTT Assay [5][6][8]

-

Cell Seeding:

-

Plate a panel of human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung)) in 96-well plates at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Replace the medium in the cell plates with the medium containing the test compound or controls.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Solubilization:

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Presentation: Hypothetical IC₅₀ Values

| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 | 0.9 |

| HCT-116 | Colon Carcinoma | 12.2 | 1.2 |

| A549 | Lung Carcinoma | 25.1 | 1.8 |

| HUVEC | Normal Endothelial | > 100 | 5.6 |

IC₅₀ (Half-maximal inhibitory concentration) is calculated using non-linear regression analysis of the dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

Rationale: The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[10] Benzofuran derivatives have been reported to exhibit antibacterial and antifungal activities.[2][11][12] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13][14]

Experimental Protocol: Broth Microdilution [13][15][16]

-

Preparation of Compound Plate:

-

In a 96-well plate, perform a two-fold serial dilution of this compound in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]

-

-

Inoculation and Incubation:

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

-

Data Presentation: Hypothetical MIC Values

| Microorganism | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus (ATCC 29213) | Gram-positive | 16 | 0.5 |

| E. coli (ATCC 25922) | Gram-negative | 64 | 0.06 |

| C. albicans (ATCC 90028) | Fungus | 32 | N/A |

Antioxidant Activity: Radical Scavenging Assays

Rationale: Oxidative stress is implicated in numerous diseases. The phenolic hydroxyl group on the benzofuran scaffold suggests potential radical scavenging activity. The DPPH and ABTS assays are complementary methods to evaluate antioxidant capacity.[17][18][19]

Experimental Protocol: DPPH Assay [18][20]

-

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Add various concentrations of this compound to the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.[20]

-

Measure the absorbance at 517 nm. The reduction in absorbance indicates radical scavenging activity.

-

Ascorbic acid or Trolox should be used as a positive control.

Experimental Protocol: ABTS Assay [19][21][22]

-